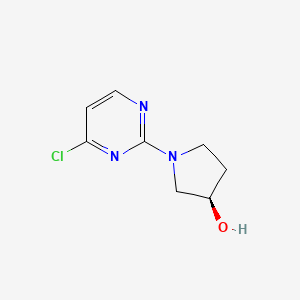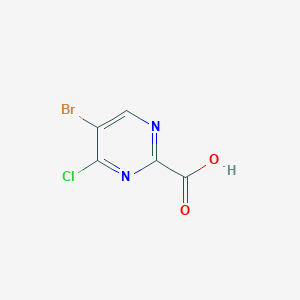
2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro- is a heterocyclic organic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a carboxylic acid group at position 2, a bromine atom at position 5, and a chlorine atom at position 4 on the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro- typically involves the bromination and chlorination of pyrimidine derivatives. One common method starts with 2-pyrimidinecarboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromo-2-pyrimidinecarboxylic acid is then chlorinated using thionyl chloride or phosphorus pentachloride to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using solvents like ethanol or acetone to remove impurities and obtain the desired product in solid form .
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation Products: Carboxylate salts or esters.
Reduction Products: Alcohols or aldehydes.
Scientific Research Applications
2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound can also interfere with cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine-2-carboxylic acid: Similar structure but lacks the chlorine atom at position 4.
2-Pyridinecarboxylic acid: An isomer with a nitrogen atom at position 2 instead of 1 and 3.
Picolinic acid: Another isomer with a carboxylic acid group at position 2 on a pyridine ring
Uniqueness
2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro- is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation allows for selective functionalization and enhances its potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
933683-09-1 |
|---|---|
Molecular Formula |
C5H2BrClN2O2 |
Molecular Weight |
237.44 g/mol |
IUPAC Name |
5-bromo-4-chloropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H2BrClN2O2/c6-2-1-8-4(5(10)11)9-3(2)7/h1H,(H,10,11) |
InChI Key |
RBSINUWEGAOAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C(=O)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


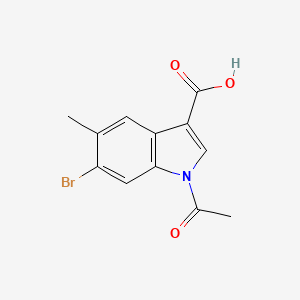
![5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
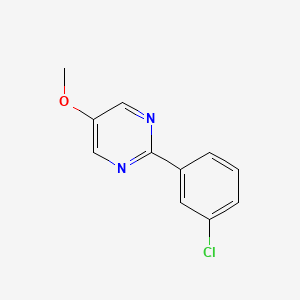
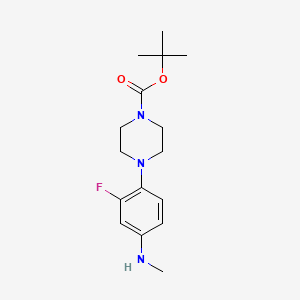

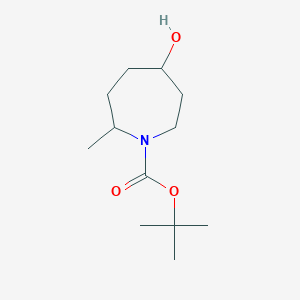
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)

![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
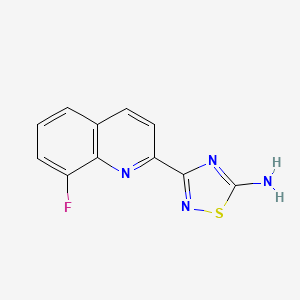
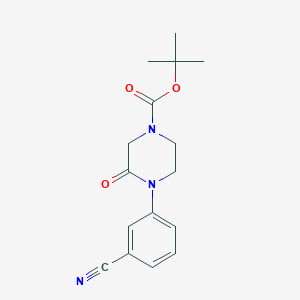
![2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid](/img/structure/B13888155.png)

